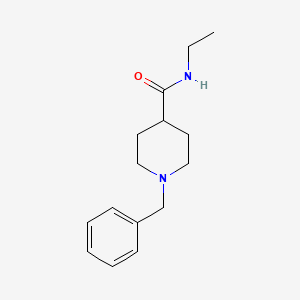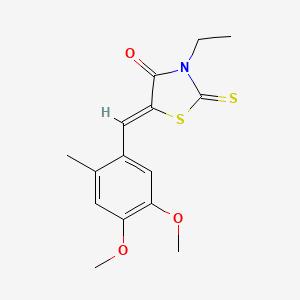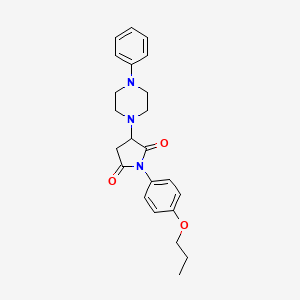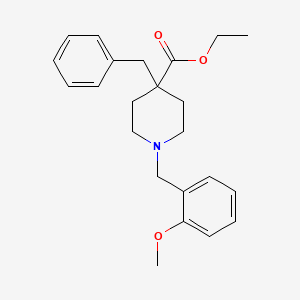
1-benzyl-N-ethyl-4-piperidinecarboxamide
Overview
Description
1-benzyl-N-ethyl-4-piperidinecarboxamide, commonly known as etizolam, is a thienodiazepine drug that is used for its anxiolytic and sedative effects. It is a psychoactive substance that is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Mechanism of Action
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the inhibitory effects of GABA neurotransmission. This results in anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
Etizolam has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to have muscle relaxant and anticonvulsant effects. Etizolam has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using etizolam in laboratory experiments is that it has a relatively short half-life, allowing for rapid onset and offset of its effects. This makes it useful for studying the acute effects of the drug. However, etizolam has a high affinity for the GABA-A receptor and may cause receptor desensitization with chronic use, making it less useful for studying the long-term effects of the drug.
Future Directions
Future research on etizolam should focus on its potential therapeutic applications in the treatment of anxiety disorders and other psychiatric disorders. There is also a need for further research on the safety and efficacy of etizolam, particularly with regard to its potential for abuse and dependence. Additionally, future research should focus on developing new thienodiazepine drugs with improved pharmacological properties and reduced side effects.
Scientific Research Applications
Etizolam is commonly used in laboratory experiments to study its mechanism of action and physiological effects. It is used as a research tool to investigate the role of GABAergic neurotransmission in anxiety and other psychiatric disorders. Etizolam is also used as a model compound to study the structure-activity relationship of thienodiazepine drugs.
properties
IUPAC Name |
1-benzyl-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-16-15(18)14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFGSBTTTWNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-ethylpiperidine-4-carboxamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)
